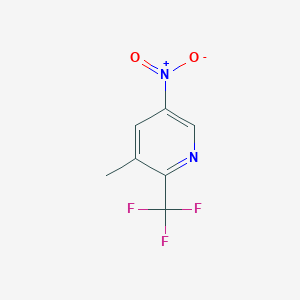
2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound featuring distinct functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone can be accomplished via multi-step organic synthesis:
Formation of 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine: : This intermediate is synthesized using cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids under controlled conditions.
Thioether Formation:
Keto Functionalization: : Finally, the ketone functionality is introduced by a Friedel-Crafts acylation reaction, employing a suitable acyl chloride or acid anhydride.
Industrial Production Methods
Industrially, the synthesis might be scaled up using continuous flow reactors to ensure high yield and purity. Optimal reaction conditions, including temperature, pressure, and the use of catalysts, are crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, typically transforming the thioether group into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reduction reactions can be employed to selectively reduce specific functional groups, such as the ketone or oxadiazole, using reagents like sodium borohydride.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, primarily at the azetidine ring and benzylthio group.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Alkyl halides, acyl chlorides for introducing additional functional groups.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohols or amines depending on the targeted functional group.
Substitution: : Derivatives with various functional groups enhancing the compound's reactivity.
Aplicaciones Científicas De Investigación
2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone finds applications in:
Chemistry: : As a versatile intermediate in organic synthesis, enabling the development of novel compounds.
Biology: : Studied for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Investigated for use in drug design, owing to its structural diversity and potential biological activities.
Industry: : Utilized in material science for the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The compound exerts its effects through:
Molecular Targets: : Interacts with enzymes, proteins, and receptors, modulating their activity.
Pathways: : Involved in pathways like inhibition of microbial growth or induction of apoptosis in cancer cells, depending on its specific functional groups.
Comparación Con Compuestos Similares
Comparing 2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone with other compounds, such as azetidin-2-ones, reveals:
Uniqueness: : Its combination of benzylthio and oxadiazole moieties is distinct, offering unique reactivity patterns and applications.
Similar Compounds: : Azetidin-2-one derivatives, oxadiazole-containing compounds, thioether-based molecules.
The distinctive structure and multifaceted reactivity make this compound a compound of significant interest across various fields of research and industry
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-16-15(20-17-11)13-7-18(8-13)14(19)10-21-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVZVCUQDNDGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-chlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2966408.png)
![8-(3-chlorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966410.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2966417.png)

![3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2966420.png)
![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2966421.png)
![5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2966422.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2966423.png)
![2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic Acid](/img/structure/B2966424.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2966425.png)
![4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2966426.png)

![(E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2966429.png)
![Ethyl 4-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2966431.png)
